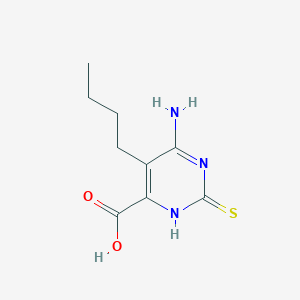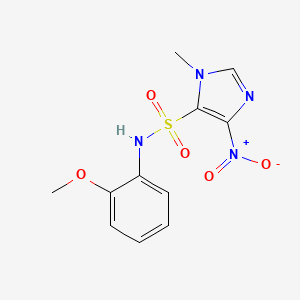![molecular formula C18H13ClN2O2S2 B14006285 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one CAS No. 77204-01-4](/img/structure/B14006285.png)
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone moieties. Thiazole and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the 4-chlorophenyl and 2-hydroxyphenyl groups further enhances the compound’s potential biological activities.
Preparation Methods
The synthesis of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating techniques to improve yield and selectivity.
Chemical Reactions Analysis
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiazolidinone rings.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant antibacterial, antifungal, and antiviral activities.
Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one involves its interaction with various molecular targets and pathways. The thiazole and thiazolidinone rings can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one include other thiazole and thiazolidinone derivatives. These compounds share similar structural features and biological activities. the presence of the 4-chlorophenyl and 2-hydroxyphenyl groups in 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one makes it unique and potentially more potent in certain applications .
Properties
CAS No. |
77204-01-4 |
|---|---|
Molecular Formula |
C18H13ClN2O2S2 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13ClN2O2S2/c19-12-7-5-11(6-8-12)14-9-25-18(20-14)21-16(23)10-24-17(21)13-3-1-2-4-15(13)22/h1-9,17,22H,10H2 |
InChI Key |
MGCAUPSAQRUCKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2O)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




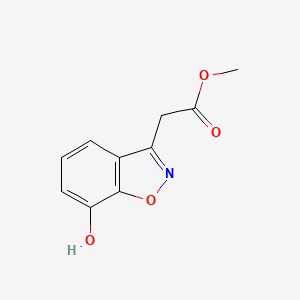
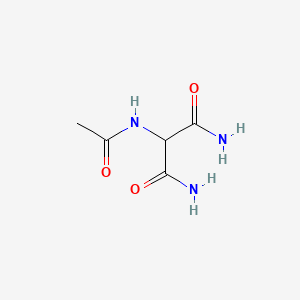
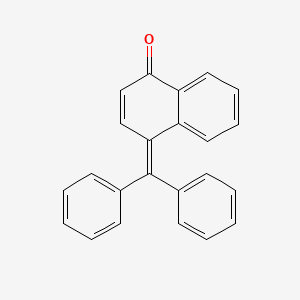

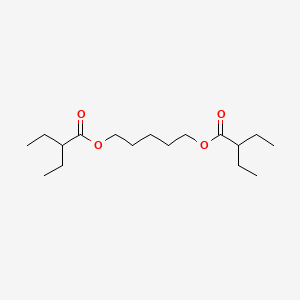
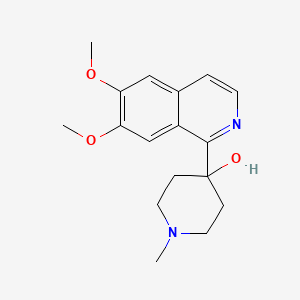
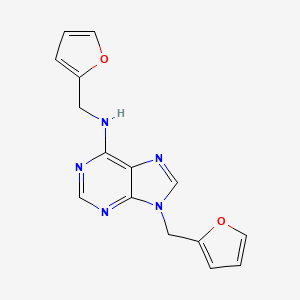
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)


